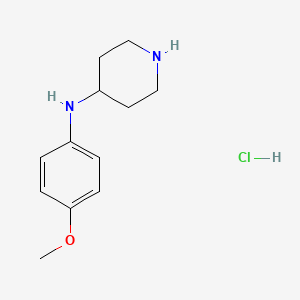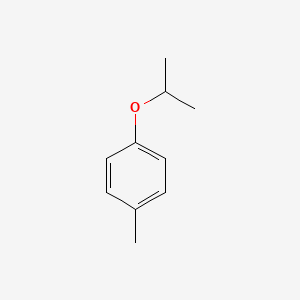
Benzene, 1-methyl-4-(1-methylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropoxy-4-methylbenzene, also known as p-cymene, is an organic compound with the molecular formula C10H14O. It is a derivative of benzene, where a methyl group and an isopropoxy group are attached to the benzene ring. This compound is known for its pleasant aromatic odor and is commonly used in the fragrance and flavor industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Isopropoxy-4-methylbenzene can be synthesized through several methods. One common approach involves the etherification of p-cresol (4-methylphenol) with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-isopropoxy-4-methylbenzene often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as hydroxyl protection, bromine substitution, etherification, and deprotection . These steps ensure high selectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Isopropoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated derivatives of 1-isopropoxy-4-methylbenzene.
Aplicaciones Científicas De Investigación
1-Isopropoxy-4-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-isopropoxy-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their function. The compound’s aromatic structure allows it to participate in various biochemical pathways, potentially influencing oxidative stress and microbial activity .
Comparación Con Compuestos Similares
Similar Compounds
p-Cymene: Similar in structure but lacks the isopropoxy group.
1-Isopropyl-4-methylbenzene:
4-Isopropyltoluene: Similar to p-cymene but with different substituents on the benzene ring.
Uniqueness
1-Isopropoxy-4-methylbenzene is unique due to its specific functional groups, which confer distinct chemical and physical properties. Its isopropoxy group enhances its solubility and reactivity compared to similar compounds, making it valuable in various applications.
Propiedades
Número CAS |
22921-10-4 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H14O/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
Clave InChI |
ZHNNNPIVFOUVOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11727898.png)
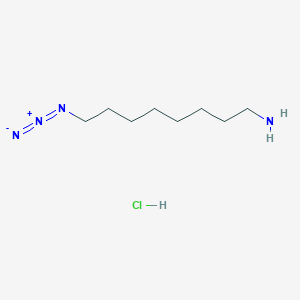

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)
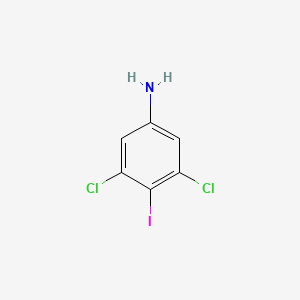
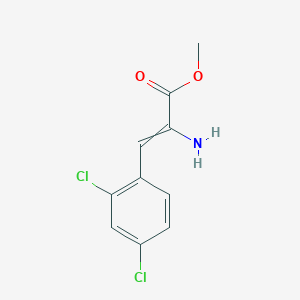


![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)
